2-Aminotetralin-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182016. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

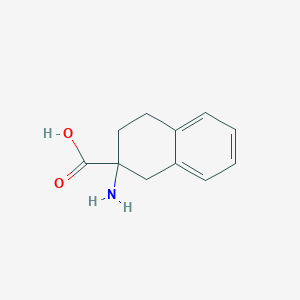

IUPAC Name |

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULPPOISZOUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347113 | |

| Record name | 2-Aminotetralin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74444-77-2, 6331-63-1 | |

| Record name | 74444-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6331-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminotetralin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical methodologies for 2-Aminotetralin-2-carboxylic acid (2-ATCA). This constrained amino acid analog is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Core Properties

This compound is a derivative of tetralin, featuring both an amino and a carboxylic acid functional group attached to the same carbon atom of the saturated ring. This rigid structure makes it a conformationally restricted analog of phenylalanine, which is of significant interest in peptidomimetic and drug design studies.[1][2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][] |

| Molecular Weight | 191.23 g/mol | [2][] |

| Appearance | White powder | [] |

| Melting Point | 303-313 °C | [] |

| Boiling Point | 373.6 °C at 760 mmHg | [] |

| Density | 1.237 g/cm³ | [] |

| pKa | Data not available in the searched literature. Predicted values for the carboxylic acid group would be lower than a typical carboxylic acid (around 2-3) due to the electron-withdrawing effect of the adjacent amino group. The pKa of the amino group is expected to be in the range of 9-10. | |

| Solubility | No specific quantitative data found in the searched literature. As an amino acid, it is expected to have some solubility in water and polar organic solvents. |

Synthesis and Analysis

Experimental Protocol: Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid

This protocol is adapted from the literature for the synthesis of the racemic mixture of 2-ATCA.[5]

Materials:

-

7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione

-

Sodium hydroxide (40% aqueous solution)

-

Propylene glycol

-

Water

Procedure:

-

To a solution of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (21.6 g, 0.1 mol), add a hot mixture of 40% aqueous sodium hydroxide (50 mL) and propylene glycol (100 mL).

-

Stir the mixture and reflux for 20 hours.

-

After cooling, dilute the solution with water (100 mL).

-

The product, (R,S)-2-Aminotetralin-2-carboxylic acid, can be isolated and purified by standard techniques such as crystallization.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (in CDCl₃): δ 1.43 (s, 9H), 2.13 (m, 2H), 2.85 (s, 3H), 3.38 (d, 1H), 7.13 (m, 4H), 7.25 (s, 1H). This spectrum is for the N-α-Boc protected form. The unprotected amino acid would show characteristic signals for the aliphatic and aromatic protons of the tetralin core. The amine and carboxylic acid protons would be observable in appropriate deuterated solvents.

-

¹³C-NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range. The carbons of the tetralin core will appear in the aromatic (120-150 ppm) and aliphatic (20-50 ppm) regions.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is essential for the separation and analysis of the enantiomers of 2-ATCA.

-

Stationary Phase: Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or macrocyclic glycopeptides are commonly used for the resolution of amino acid enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For basic compounds like 2-ATCA, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.

-

Detection: UV detection is suitable due to the aromatic nature of the tetralin ring.

Biological Activity and Signaling Pathways

This compound and its parent compound, 2-aminotetralin, are known to interact with monoamine neurotransmitter systems.[6] Specifically, they have been shown to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic signaling.

Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake

The following diagram illustrates the general mechanism by which a reuptake inhibitor like this compound is believed to function at the synaptic terminal.

Caption: Inhibition of Serotonin and Norepinephrine Transporters by 2-ATCA.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of 2-ATCA.

Conclusion

This compound is a conformationally constrained amino acid with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical routes, and its properties can be characterized using standard analytical techniques. The primary biological activity of interest lies in its ability to inhibit the reuptake of key neurotransmitters, making it a valuable scaffold for the design of novel CNS-active agents. Further research into its specific pKa, solubility, and detailed signaling pathway interactions will provide a more complete understanding of this promising molecule.

References

- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 74444-77-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminotetralin-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained, cyclic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its rigid tetralin framework, which fuses a benzene ring to a cyclohexane ring, imparts a high degree of conformational restriction compared to its acyclic analogue, phenylalanine. This structural rigidity makes Atc a valuable tool for probing the bioactive conformations of peptides and for designing novel therapeutic agents with enhanced receptor selectivity and metabolic stability.[2][3] This guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Molecular Structure

The fundamental structure of this compound consists of a 1,2,3,4-tetrahydronaphthalene (tetralin) core with an amino group and a carboxylic acid group geminally substituted at the C2 position.

-

IUPAC Name: 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[1]

-

Molecular Formula: C₁₁H₁₃NO₂[1]

-

Molecular Weight: 191.23 g/mol [1]

-

CAS Number: 74444-77-2[1]

The presence of a chiral center at the C2 carbon means that Atc exists as two enantiomers: (R)-2-aminotetralin-2-carboxylic acid and (S)-2-aminotetralin-2-carboxylic acid. The stereochemistry at this position is crucial for its biological activity when incorporated into peptides.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the puckering of the saturated six-membered ring and the rotation around the Cα-Cβ (C2-C1 and C2-C3) bonds. The tetralin ring typically adopts a half-chair or sofa conformation. The side chain conformation, analogous to that of phenylalanine, is described by the torsion angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Cδ).

Studies on deltorphin analogs incorporating Atc have provided valuable insights into its preferred conformations.[2][3] X-ray crystallographic analysis of (R)-2-aminotetralin-2-carboxylic acid hydrobromide has revealed specific dihedral angles for the saturated ring and the side chain.[2]

Quantitative Conformational Data

The following table summarizes the key torsional angles for the (R)- and (S)-enantiomers of this compound, with the crystal structure data for the (R)-enantiomer providing a key reference point.

| Parameter | (S)-Atc Conformer 1 | (S)-Atc Conformer 2 | (R)-Atc Conformer 1 | (R)-Atc Conformer 2 | (R)-Atc Crystal Structure[2] |

| χ₁ | -60° (g⁻) | 180° (t) | +60° (g⁺) | 180° (t) | 153.2° |

| χ₂ | -25° | +25° | +25° | -25° | -46.1° |

Note: g⁻, g⁺, and t refer to gauche minus, gauche plus, and trans conformations, respectively. The crystal structure data provides strong evidence that the side chain of Atc prefers a conformation close to trans for χ₁.

It has been suggested that during its interaction with the δ-opioid receptor, the side chain of the Atc residue adopts the trans conformation at χ₁.[2][3]

Experimental Protocols

Detailed experimental investigation is crucial for a thorough understanding of the structure and conformation of this compound. Below are representative protocols for its synthesis, and for its analysis by X-ray crystallography and NMR spectroscopy.

Synthesis of this compound

A common route for the synthesis of this compound is a variation of the Strecker or Bucherer-Bergs synthesis, starting from 2-tetralone.

Protocol: Strecker Synthesis

-

Cyanohydrin Formation: To a solution of 2-tetralone in a suitable solvent (e.g., ethanol), add an equimolar amount of sodium cyanide, followed by the dropwise addition of a slight excess of a weak acid (e.g., acetic acid) at 0-5 °C. Stir the reaction mixture for several hours until the formation of the cyanohydrin is complete, as monitored by thin-layer chromatography (TLC).

-

Amination: Introduce ammonia gas into the reaction mixture or add a solution of ammonia in ethanol. Stir at room temperature or with gentle heating to convert the cyanohydrin to the corresponding aminonitrile.

-

Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.

-

Purification: After cooling, neutralize the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of this compound.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent (e.g., aqueous ethanol) or by vapor diffusion.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of this compound in solution.

Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within the molecule, which helps in assigning the protons of the tetralin ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule and thus its conformation. For example, NOEs between the axial and equatorial protons of the saturated ring can help determine its puckering.

-

-

Data Analysis: Analyze the coupling constants from the ¹H NMR spectrum and the NOE correlations from the NOESY spectrum to determine the preferred conformation of the tetralin ring and the rotameric state of the side chain in solution.

Visualizations

Conformational Isomers of this compound

The following diagram illustrates the key conformational relationship for an (S)-2-aminotetralin-2-carboxylic acid molecule, showing the equilibrium between the two half-chair conformations of the tetralin ring and the major side-chain rotamers.

Caption: Conformational equilibrium of (S)-2-aminotetralin-2-carboxylic acid.

Experimental Workflow for Conformational Analysis

The logical flow of experiments to determine the conformation of this compound is depicted below.

Caption: Workflow for determining the conformation of this compound.

References

"2-Aminotetralin-2-carboxylic acid" chemical formula and molecular weight

An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid

Introduction

This compound (Atc) is a conformationally constrained amino acid derivative of tetralin, a bicyclic compound.[1] Its rigid structure makes it a valuable tool in medicinal chemistry and pharmaceutical development.[1][2] This compound and its derivatives are utilized in the synthesis of bioactive molecules, particularly those targeting neurological disorders, due to their interactions with neurotransmitter systems.[1][2] Research has shown its potential as a lead compound for medications addressing conditions like ADHD or depression, and it serves as an intermediate in the synthesis of more complex pharmaceuticals.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various research and development settings.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₂[1][2][][4] |

| Molecular Weight | 191.23 g/mol [1][4] |

| IUPAC Name | 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[1][] |

| CAS Number | 74444-77-2[1][] |

| Synonyms | Atc-OH, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, GSK 321[2][] |

| Appearance | White powder[2][] |

| Melting Point | 303-313 °C[] |

| Boiling Point | 373.6 °C at 760 mmHg[] |

| Density | 1.237 g/cm³[] |

| Storage Temperature | -20 °C[] |

Synthesis and Experimental Protocols

The synthesis of 2-aminotetralin derivatives often starts from 2-tetralone. The general approach involves the introduction of the amino and carboxylic acid functionalities onto the tetralin scaffold.[1]

General Synthesis of 2-Aminotetralin Derivatives from 2-Tetralone

A common method for synthesizing the parent compound, 2-aminotetralin, is through the reductive amination of 2-tetralone.[5] This versatile, one-pot reaction involves forming an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ.[5]

Experimental Protocol: Reductive Amination of 2-Tetralone [5]

-

Dissolution: Dissolve 2-Tetralone in a suitable protic solvent, such as methanol or ethanol.

-

Amine Addition: Add an excess of an amine source, like ammonia or an ammonium salt (e.g., ammonium acetate).

-

pH Adjustment: Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (typically 0 °C to room temperature). Alternatively, catalytic hydrogenation (H₂/Pd-C) can be used.

-

Reaction Monitoring: Stir the reaction mixture for several hours to overnight, monitoring its completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Isolation: Quench the reaction and then isolate and purify the product, typically through extraction and subsequent chromatography or crystallization.

Biological Activity and Mechanism of Action

This compound and its related structures exhibit significant biological activity, primarily interacting with neurotransmitter systems.[1]

-

Stimulant Properties: The compound has shown stimulant effects, attributed to its ability to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.[1][6] It may also induce the release of these neurotransmitters.[1][6]

-

GPCR Interaction: Derivatives of 2-aminotetralin are known to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT1A, 5-HT1B, 5-HT1D) and alpha-2 adrenergic receptors (α2A, α2C).[7] This interaction can lead to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) production.

-

Enzyme Inhibition: It has been identified as a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant, suggesting potential applications in the treatment of acute myeloid leukemia.[]

-

Peptide Synthesis: As a conformationally restricted amino acid, it is used in peptide synthesis to create analogs with specific structural constraints, which can enhance selectivity and potency for targets like delta opioid receptors.[][8]

References

- 1. Buy this compound | 74444-77-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 4. (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid = 99.0 HPLC 104974-44-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Discovery, Synthesis, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminotetralin-2-carboxylic acid, a notable derivative of the 2-aminotetralin scaffold. While direct research on this specific molecule is limited, this document consolidates available information and places it within the broader context of 2-aminotetralin derivatives, which are of significant interest in medicinal chemistry. This guide covers the historical context of 2-aminotetralin research, plausible synthetic routes to this compound, its known applications, and the pharmacological landscape of its analogs.

Discovery and Historical Context

The precise first synthesis of this compound is not well-documented in readily available literature. However, the exploration of the 2-aminotetralin scaffold dates back to the early 20th century, as chemists began investigating derivatives of tetralin (1,2,3,4-tetrahydronaphthalene).[1] The rigid framework of the tetralin core made it an attractive scaffold for medicinal chemistry.[1]

A pivotal moment in the history of 2-aminotetralin derivatives came in 1975, with a publication by McDermed, McKenzie, and Phillips detailing the synthesis and pharmacological evaluation of a series of these compounds as dopamine receptor agonists.[1][2][3] This work was a cornerstone in establishing 2-aminotetralin-based compounds as critical tools for neuroscience research and as potential therapeutic agents.[1] The primary synthetic method at the time was the reductive amination of β-tetralone, a technique that remains fundamental in the synthesis of many 2-aminotetralin derivatives today.[1]

This compound itself, with the molecular formula C₁₁H₁₃NO₂, is recognized as a derivative of tetralin, featuring both an amino group and a carboxylic acid functional group.[4] This structure makes it a valuable building block in medicinal chemistry for creating novel therapeutic agents.[4]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible multi-step synthetic route can be constructed based on established organic chemistry methods and syntheses of related compounds.[4][5] Common strategies involve starting from tetralin or a tetralone precursor and introducing the amino and carboxylic acid functionalities.[4]

Proposed Synthetic Pathway

A potential synthetic route could involve the α-carboxylation of a protected 2-tetralone, followed by amination and deprotection. Another feasible approach, adapted from the synthesis of a related dihydroxy analog, involves a Birch reduction of a naphthalene carboxylic acid derivative, followed by a Curtius rearrangement to install the amine group.[5]

Generalized Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, plausible experimental protocol for the synthesis of this compound via a Curtius rearrangement, adapted from the synthesis of a related compound.[5]

Step 1: Birch Reduction of Naphthalene-2-carboxylic acid

-

Reactants: Naphthalene-2-carboxylic acid, sodium metal, liquid ammonia, ethanol.

-

Procedure: To a solution of naphthalene-2-carboxylic acid in a mixture of ethanol and liquid ammonia at -78 °C, sodium metal is added portion-wise until a persistent blue color is observed. The reaction is stirred for 2-3 hours and then quenched by the addition of ammonium chloride. After evaporation of the ammonia, the residue is worked up with water and ether. The aqueous layer is acidified with HCl and the product, 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is extracted with ethyl acetate.

Step 2: Curtius Rearrangement

-

Reactants: 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, tert-butanol.

-

Procedure: To a solution of the carboxylic acid from Step 1 in tert-butanol is added triethylamine and DPPA. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected 2-aminotetralin.

Step 3: Deprotection

-

Reactants: Boc-protected 2-aminotetralin, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure: The Boc-protected amine is dissolved in DCM, and TFA is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield this compound as the trifluoroacetate salt.

Pharmacological Profile and Applications

Direct pharmacological data for this compound is scarce. However, it is known to exhibit stimulant properties and has been shown to interact with serotonin and norepinephrine transporters, suggesting it may inhibit their reuptake.[4]

The most notable application of this compound in the literature is as a building block in peptide synthesis.[6] It has been used as a substitute for a histidine residue in the development of a potent and selective melanocortin-4 receptor (hMC4R) agonist.[] This highlights its utility in medicinal chemistry for creating structurally constrained peptide analogs with improved pharmacological properties.[]

Pharmacological Context from Analogs

The broader class of 2-aminotetralin derivatives has been extensively studied, providing a rich pharmacological context. These compounds are known to interact with a variety of G protein-coupled receptors (GPCRs), particularly dopamine, serotonin, and adrenergic receptors.[8]

Dopaminergic Activity Many 2-aminotetralin derivatives are potent dopamine receptor agonists.[3] The structure-activity relationship (SAR) for these compounds is well-defined, with substitutions on the aromatic ring and the amino group significantly influencing affinity and efficacy.[8] For instance, N,N-dipropyl substitution often leads to potent D2 receptor agonism, while hydroxyl groups on the aromatic ring can enhance activity.[3][8]

Serotonergic and Adrenergic Activity More recent research has focused on 5-substituted-2-aminotetralins (5-SATs) as selective ligands for serotonin (5-HT) and α-adrenergic receptors.[9][10] These analogs exhibit high affinity for various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₁B, and 5-HT₁D.[10] Depending on the substitution, 5-SATs can act as agonists, partial agonists, or even inverse agonists at these receptors.[9]

Quantitative Data for 2-Aminotetralin Analogs

The following tables summarize representative pharmacological data for various 2-aminotetralin analogs to provide a comparative context for the potential activity of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Novel 5-Substituted-2-Aminotetralins (5-SATs)

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | α₂A-AR | α₂C-AR |

|---|---|---|---|---|---|

| FPT | 1.2 | 3.4 | 0.8 | 1.5 | 4.5 |

| CPT | 2.1 | 4.5 | 1.2 | 2.8 | 6.2 |

| 5-PAT | 3.5 | 15.2 | 2.1 | 5.1 | 10.8 |

Data compiled from studies on novel 5-substituted-2-aminotetralin analogs. FPT, CPT, and 5-PAT are examples of these analogs.[10]

Table 2: Functional Activity (EC₅₀, nM and Emax, %) of 5-SATs at Serotonin Receptors

| Compound | 5-HT₁A (EC₅₀) | 5-HT₁A (Emax) | 5-HT₁B (EC₅₀) | 5-HT₁B (Emax) |

|---|---|---|---|---|

| FPT | 5.2 | 95% | 8.1 | 92% |

| CPT | 7.8 | 98% | 10.5 | 94% |

| 5-PAT | 12.1 | 100% | 55.2 | 30% |

Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of a reference agonist.[10]

Key Experimental Protocols

The characterization of 2-aminotetralin derivatives typically involves a suite of in vitro and in vivo assays to determine their pharmacological profile.

Radioligand Binding Assays

-

Objective: To determine the affinity (Ki) of a compound for a specific receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-raclopride for D₂ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays (e.g., cAMP Accumulation Assay)

-

Objective: To determine the functional activity (potency, EC₅₀, and efficacy, Emax) of a compound as an agonist or antagonist.

-

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells stably expressing the 5-HT₁A receptor) are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with a known agonist.

-

cAMP Measurement: After incubation, the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) for agonists, or the IC₅₀ for antagonists.

-

Signaling Pathways

2-aminotetralin derivatives primarily exert their effects by modulating GPCR signaling pathways. The D₁-like and D₂-like dopamine receptors, as well as the 5-HT₁ and α₂-adrenergic receptors, are key targets.

D₂-like Dopamine Receptor Signaling (Gi/o-coupled)

Caption: D₂-like receptor signaling pathway, which is inhibitory to adenylyl cyclase.

5-HT₁A Receptor Signaling (Gi/o-coupled)

Caption: 5-HT₁A receptor signaling leading to inhibition of adenylyl cyclase and activation of GIRK channels.

Conclusion

This compound is a structurally interesting molecule within the broader class of 2-aminotetralin derivatives. While specific research on this compound is limited, its utility as a synthetic building block in medicinal chemistry has been demonstrated. The extensive body of research on related 2-aminotetralin analogs provides a strong foundation for understanding its potential pharmacological properties and for guiding future research. The continued exploration of this chemical scaffold is likely to yield novel compounds with therapeutic potential for a range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 74444-77-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 104974-44-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

2-Aminotetralin-2-carboxylic Acid: A Constrained Amino Acid for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low receptor affinity, and lack of selectivity. 2-Aminotetralin-2-carboxylic acid (Atc), a cyclic amino acid, represents a significant tool in this arena. Its rigid tetralin scaffold imposes significant conformational restrictions upon incorporation into a peptide backbone, thereby pre-organizing the peptide into a bioactive conformation and enhancing its pharmacological properties.

This technical guide provides a comprehensive overview of this compound as a constrained amino acid. It delves into its synthesis, conformational properties, and its application in the design of potent and selective peptide-based therapeutics, with a particular focus on its successful integration into opioid peptides. Detailed experimental protocols, quantitative data, and illustrative diagrams are provided to serve as a practical resource for researchers in the field.

Physicochemical and Conformational Properties

This compound is a non-proteinogenic amino acid with the molecular formula C₁₁H₁₃NO₂ and a molar mass of 191.23 g/mol .[1] The defining feature of Atc is the fusion of the amino acid backbone to a tetralin ring system, which severely restricts the rotational freedom around the Cα-Cβ bond (χ¹ torsion angle). This constraint is instrumental in locking the side chain into a specific orientation, which can be crucial for receptor interaction.

Conformational Parameters

The incorporation of Atc into a peptide chain significantly influences its local and global conformation. The primary effect is the restriction of the side-chain torsion angles, particularly χ¹. Studies on deltorphin analogs containing Atc have provided valuable insights into its conformational preferences.

| Amino Acid | Dihedral Angle | (S)-Atc | (R)-Atc |

| Phe³ (in Deltorphin I) | χ¹ | trans (138.3°) | - |

| (S)-Atc³ | χ¹ | gauche (-) (-56.8°) | - |

| (S)-Atc | χ² | +25° | - |

| (R)-Atc | χ¹ | trans (180°) or gauche (+) (+60°) | |

| (R)-Atc | χ² | -25° | +25° |

| (R)-Atc (crystal structure) | χ¹ | - | 153.2° |

| (R)-Atc (crystal structure) | χ² | - | -46.1° |

The rigid structure of Atc not only restricts the side chain but can also influence the peptide backbone, favoring specific secondary structures such as β-turns. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, thereby increasing binding affinity.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various organic chemistry routes. A commonly employed method is a modified Strecker synthesis starting from 2-tetralone. For its incorporation into peptides using solid-phase peptide synthesis (SPPS), the N-α-amino group is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group.

Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid

-

Starting Material: 2-Tetralone

-

Key Reagents: Ammonium chloride, potassium cyanide, followed by hydrolysis.

The general mechanism involves the formation of an α-aminonitrile from the ketone, which is then hydrolyzed to the corresponding amino acid.

Synthesis of N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic Acid

The protection of the amino group is a crucial step for the use of Atc in peptide synthesis.

-

Starting Material: (R,S)-2-Aminotetralin-2-carboxylic acid

-

Key Reagent: Di-tert-butyl dicarbonate (Boc₂O)

The reaction is typically carried out in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide.

Incorporation of Atc into Peptides

Solid-Phase Peptide Synthesis (SPPS)

The bulky nature of the Atc residue may necessitate modifications to the standard coupling protocols to ensure efficient peptide bond formation.

-

Resin: 4-methylbenzhydrylamine (MBHA) resin is commonly used for the synthesis of C-terminally amidated peptides.

-

Cleavage: The final peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Applications in Drug Design: Deltorphin Analogs

A significant application of this compound has been in the design of deltorphin analogs, which are highly selective agonists for the δ-opioid receptor. The substitution of the native Phenylalanine at position 3 with Atc has led to peptides with remarkable potency and selectivity.

Biological Activity of Atc-Containing Deltorphin Analogs

The introduction of Atc into deltorphin I and II has been shown to dramatically enhance their affinity and selectivity for the δ-opioid receptor over the μ-opioid receptor.

| Peptide | δ-Opioid Receptor Binding (Kᵢ, nM) | μ-Opioid Receptor Binding (Kᵢ, nM) | δ-Selectivity (Kᵢ μ/Kᵢ δ) | MVD Assay (IC₅₀, nM) | GPI Assay (IC₅₀, nM) |

| [Ile⁵,⁶]Deltorphin I | 0.18 ± 0.02 | 660 ± 50 | 3667 | 0.15 ± 0.02 | 1500 ± 100 |

| [Ile⁵,⁶, (S)-Atc³]Deltorphin I | 0.11 ± 0.01 | 4526 ± 350 | 41145 | 0.09 ± 0.01 | 3500 ± 250 |

| [Ile⁵,⁶, (R)-Atc³]Deltorphin I | 0.25 ± 0.03 | 1850 ± 120 | 7400 | 0.21 ± 0.02 | 2800 ± 200 |

| [Ile⁵,⁶]Deltorphin II | 0.45 ± 0.04 | >10000 | >22222 | 0.35 ± 0.03 | >35000 |

| [Ile⁵,⁶, (S)-Atc³]Deltorphin II | 0.38 ± 0.03 | >10000 | >26316 | 0.29 ± 0.02 | >40000 |

| [Ile⁵,⁶, (R)-Atc³]Deltorphin II | 0.15 ± 0.01 | >10000 | >66667 | 0.12 ± 0.01 | >50000 |

These results highlight the profound impact of conformational constraint on receptor selectivity. The rigid Atc residue likely orients the aromatic side chain in a manner that is optimal for interaction with the δ-opioid receptor binding pocket, while being unfavorable for μ-receptor binding.

Impact on Metabolic Stability

A primary motivation for using constrained amino acids is to enhance the metabolic stability of peptides. The rigid structure of Atc can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation. While specific half-life data for Atc-containing peptides are not extensively reported, the principle of increased proteolytic resistance for conformationally constrained peptides is well-established. Strategies such as N-methylation and the incorporation of D-amino acids are known to improve metabolic stability, and the use of bulky, constrained residues like Atc is expected to have a similar protective effect.

Experimental Protocols

Synthesis of N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic Acid

A general procedure for the Boc protection of amino acids can be adapted for Atc:

-

Dissolve (R,S)-2-aminotetralin-2-carboxylic acid in a 1:1 mixture of dioxane and water.

-

Add 1N sodium hydroxide solution to adjust the pH to approximately 10.

-

Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH with the addition of 1N NaOH.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the aqueous solution with a cold solution of potassium bisulfate to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis of an Atc-Containing Peptide

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing Atc using Boc chemistry:

-

Swell the 4-methylbenzhydrylamine (MBHA) resin in dichloromethane (DCM).

-

Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin thoroughly with DCM, isopropanol, and DCM.

-

Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

-

Wash the resin with DCM.

-

Coupling: Dissolve the Boc-protected amino acid (including Boc-Atc-OH) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Add dicyclohexylcarbodiimide (DCC) and add the solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

Wash the resin with DMF, DCM, and isopropanol.

-

Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.

-

Purification: Precipitate the crude peptide with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Characterization by NMR and X-ray Crystallography

Detailed structural analysis of Atc-containing peptides is crucial for understanding their conformational properties.

-

NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and determine through-space proximities between protons.[4] This information is used to calculate interproton distances and dihedral angle restraints, which are then used in molecular modeling to generate a three-dimensional structure of the peptide in solution.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides a high-resolution atomic structure of the peptide in the solid state.[5] This technique is invaluable for precisely determining bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the peptide's conformation.

Visualizations

Signaling Pathway of δ-Opioid Receptor

Experimental Workflow for Constrained Peptide Design

Conformational Constraint of this compound

Conclusion

This compound stands out as a valuable and versatile building block in the design of conformationally constrained peptides. Its rigid structure effectively locks the peptide backbone and side chain into well-defined orientations, leading to significant improvements in biological activity, receptor selectivity, and metabolic stability. The successful application of Atc in the development of highly selective deltorphin analogs serves as a compelling case study, demonstrating the power of conformational constraint in peptide-based drug discovery. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in creating novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced plasma half-life and efficacy of engineered human albumin-fused GLP-1 despite enzymatic cleavage of its C-terminal end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-Aminotetralin-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained cyclic amino acid. It can be considered a rigid analog of phenylalanine, a key amino acid in many biologically active peptides. This structural rigidity makes Atc a valuable tool in medicinal chemistry for probing the bioactive conformations of peptides and for designing novel therapeutic agents with enhanced receptor affinity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, with a focus on its role in modulating opioid receptor activity. It also summarizes other potential applications based on the pharmacology of the broader 2-aminotetralin chemical class.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂[1] |

| Molar Mass | 191.23 g/mol [1] |

| Synonyms | Atc-OH, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

Synthesis Overview

The synthesis of this compound can be achieved through various methods. A common approach is a modified Strecker synthesis starting from 2-tetralone. The general workflow involves the formation of a hydantoin intermediate, followed by hydrolysis to yield the racemic amino acid. The racemic mixture can then be used for peptide synthesis, with diastereomeric peptides separated by chromatography, or resolved into its constituent enantiomers.

Caption: General synthesis route for this compound.

Biological Activities

Delta-Opioid Receptor Modulation

The most extensively documented biological activity of this compound is its role as a constrained phenylalanine analog in opioid peptides. When substituted for phenylalanine in deltorphin and dynorphin analogs, Atc significantly influences their affinity and selectivity for the δ-opioid receptor.

The following table summarizes the binding affinities (Ki) and in vitro bioactivities (IC50) of various deltorphin analogs incorporating this compound. The high selectivity for δ-opioid receptors is evident from the large ratio of IC50 values from the Guinea Pig Ileum (GPI; μ- and κ-receptors) and Mouse Vas Deferens (MVD; δ-receptors) assays.

| Peptide Analog | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | MVD IC50 (nM) | GPI IC50 (nM) | Selectivity (GPI/MVD) |

| [Ile⁵,⁶, (R)-Atc³]Deltorphin II | 0.20 ± 0.03 | 1140 ± 150 | >10000 | 0.15 ± 0.02 | 15000 ± 1200 | >100000 |

| [Ile⁵,⁶, (S)-Atc³]Deltorphin II | 0.19 ± 0.02 | 1000 ± 120 | >10000 | 0.14 ± 0.02 | 16000 ± 1300 | >114000 |

| [Ile⁵,⁶, (R)-Atc³]Deltorphin I | 0.25 ± 0.03 | 1500 ± 180 | >10000 | 0.21 ± 0.03 | 18000 ± 1500 | >85000 |

| [Ile⁵,⁶, (S)-Atc³]Deltorphin I | 0.23 ± 0.03 | 1300 ± 160 | >10000 | 0.19 ± 0.02 | 17000 ± 1400 | >89000 |

Data extracted from "Conformationally Constrained Deltorphin Analogs with this compound in Position 3"[2].

These peptides act as potent agonists at the δ-opioid receptor.[2][3] The incorporation of Atc, regardless of its stereochemistry ((R) or (S)), results in subnanomolar affinity for δ-receptors and a dramatic loss of affinity for μ- and κ-receptors, thereby conferring exceptional selectivity.[2][3]

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[4] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability.

Caption: Simplified δ-Opioid Receptor (DOR) signaling cascade.

Adrenergic Receptor Modulation

Derivatives of the parent compound, 2-aminotetralin, have been shown to interact with various G-protein coupled receptors, including adrenergic receptors. While specific data for this compound is not available, its structural similarity to known adrenergic ligands suggests potential activity. For instance, certain 5-substituted-2-aminotetralin derivatives act as partial agonists at α2A-adrenergic receptors and inverse agonists at α2C-receptors.

Adrenergic receptors are GPCRs that mediate the effects of catecholamines like norepinephrine and epinephrine.[5] They are broadly classified into α and β subtypes, which couple to different G-proteins to elicit diverse physiological responses. The α2-adrenergic receptors, like δ-opioid receptors, typically couple to Gαi/o proteins.

Caption: General signaling pathway for the Gi-coupled α2-Adrenergic Receptor.

Other Potential Activities

-

Neurotransmitter Reuptake Inhibition: The core 2-aminotetralin structure is known to inhibit the reuptake of serotonin and norepinephrine and may also act as a dopamine releasing agent.[6] This suggests that this compound could have similar properties, making it a potential scaffold for the development of antidepressants or treatments for attention-deficit disorders. However, quantitative data for the carboxylic acid derivative is currently lacking in public literature.

-

Melanocortin Receptor Agonism: A pentapeptide containing this compound showed moderate selectivity as an agonist for the human melanocortin 4 receptor (hMC4R), indicating its potential use in developing agents for metabolic or sexual function disorders.[]

-

Isocitrate Dehydrogenase 1 (IDH1) Inhibition: Some commercial suppliers list this compound as a potent and selective inhibitor of mutant IDH1, a target in acute myeloid leukemia.[] This claim requires validation through primary research literature.

-

L-type Amino Acid Transporter 1 (LAT1) Substrate: A study identified the (R)-stereoisomer of this compound as a selective substrate for the LAT1 transporter. As LAT1 is often overexpressed in tumors, this suggests a potential application for this compound in targeted drug delivery to cancer cells.

Experimental Protocols

Radioligand Binding Assays for Opioid Receptors

This protocol provides a general overview of the methodology used to determine the binding affinity (Ki) of compounds for opioid receptors.

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rat) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then resuspended.

-

Incubation: The membrane suspension is incubated in the presence of a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAGO for μ-receptors, [³H]naltrindole for δ-receptors) and a range of concentrations of the unlabeled test compound (e.g., the Atc-containing peptide). Non-specific binding is determined in the presence of a high concentration of an unlabeled non-radioactive standard.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Tissue Bioassays (MVD and GPI)

These assays are used to determine the functional activity (agonist or antagonist) and potency (IC50) of opioid compounds on isolated, innervated smooth muscle preparations.

-

Mouse Vas Deferens (MVD) Assay: This tissue is rich in δ-opioid receptors. The assay measures the ability of a test compound to inhibit electrically evoked contractions of the tissue. An agonistic effect is observed as a dose-dependent inhibition of contractions.

-

Guinea Pig Ileum (GPI) Assay: This tissue primarily contains μ- and κ-opioid receptors. Similar to the MVD assay, it measures the inhibition of electrically induced muscle contractions.

By comparing the potency of a compound in both assays, its selectivity for δ- versus μ/κ-receptors can be determined.

Conclusion

This compound is a versatile building block in medicinal chemistry. Its primary and most well-characterized biological activity is its ability to act as a conformationally constrained phenylalanine analog, which has been successfully exploited to develop highly potent and selective δ-opioid receptor agonists. The broader pharmacology of the 2-aminotetralin scaffold suggests potential for this compound or its derivatives to interact with monoamine transporters and other GPCRs, such as adrenergic and melanocortin receptors. Further research is warranted to quantify these potential activities for the standalone molecule and to validate the preliminary reports of its activity as an IDH1 inhibitor and a LAT1 transporter substrate. The structural rigidity and synthetic tractability of this compound will continue to make it a valuable tool for drug discovery and development.

References

- 1. Buy this compound | 74444-77-2 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. aacrjournals.org [aacrjournals.org]

The Medicinal Chemistry of 2-Aminotetralin-2-carboxylic Acid: A Privileged Scaffold for Neuropharmacology and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigidified phenethylamine backbone provides a conformationally constrained framework that is highly valuable for probing the intricate binding requirements of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] Within this class of compounds, 2-Aminotetralin-2-carboxylic acid (Atc) and its derivatives have emerged as versatile building blocks for the development of novel therapeutic agents, with applications extending into neuropharmacology and oncology.[2][3] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this compound and its analogs, presenting key data, experimental protocols, and signaling pathways to facilitate further research and drug discovery in this area.

Synthesis of 2-Aminotetralin Derivatives

The synthesis of 2-aminotetralin derivatives often commences from β-tetralone intermediates.[4] A general approach to the core structure involves the functionalization of a tetralin ring to introduce the requisite amino and carboxylic acid moieties through processes such as amine alkylation and carboxylation.[3]

A more specific stereoselective synthesis has been reported for certain derivatives. For instance, the synthesis of (R)-5-(2'-fluorophenyl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine highlights a multi-step process involving O-demethylation of a methoxy precursor, followed by reductive amination and a subsequent Suzuki-Miyaura coupling to introduce the C5-aryl substituent.[5]

Pharmacological Applications and Structure-Activity Relationships

The therapeutic potential of this compound derivatives has been explored across several target families, with substitutions on the aromatic ring and the amino group playing a pivotal role in determining receptor affinity, selectivity, and functional activity.[1]

Dopamine and Serotonin Receptor Ligands

2-Aminotetralin derivatives have been extensively investigated as ligands for dopamine (D1-like and D2-like) and serotonin (5-HT) receptors.[1] The SAR for these receptors is complex:

-

Aromatic Ring Substitutions: The nature and position of substituents on the aromatic ring are key determinants of affinity and selectivity. For instance, 5,6-dihydroxy substitution has been shown to significantly enhance dopaminergic activity.[4] In the realm of serotonin receptors, the introduction of aryl or heteroaryl groups at the C5 position generally yields potent ligands, with the specific substituent fine-tuning the selectivity profile.[1]

-

Amino Group Modifications: N-alkylation of the 2-amino group has a profound impact on the pharmacological profile. The size and nature of these alkyl substituents influence both receptor affinity and efficacy.[1]

α2-Adrenergic Receptor Modulators

A novel class of 5-substituted-2-aminotetralins (5-SATs) has demonstrated diverse pharmacological activities at α2A- and α2C-adrenergic receptors. Certain lead analogues in this series exhibit a unique profile, acting as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors.[5] High potency has been observed, with some compounds displaying EC50 values below 2 nM for Gαi-mediated inhibition of adenylyl cyclase.[5] SAR studies within this chemotype have revealed that C2-N,N-dimethylamine and C2-pyrrolidine analogues generally possess higher affinity than their C2-N,N-dipropylamine counterparts.[5]

Opioid Receptor Agonists

The conformationally constrained nature of this compound has been leveraged in the design of potent and selective opioid receptor ligands. When substituted for phenylalanine in deltorphin I and II analogs, Atc yields peptides with subnanomolar agonistic activity at the δ-opioid receptor, demonstrating very high selectivity over other opioid receptor subtypes.[6]

Melanocortin Receptor Agonists

In the field of metabolic diseases, Atc has been utilized as a strategic replacement for a histidine residue in a non-selective pentapeptide agonist of the human melanocortin-4 receptor (hMC4R). This substitution led to the development of derivatives with moderate to high selectivity for hMC4R, a key target for appetite regulation.[]

Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

Intriguingly, this compound has also been identified as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme in certain cancers such as acute myeloid leukemia.[] This finding opens up a new avenue for the application of this scaffold in oncology.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for representative 2-aminotetralin derivatives, illustrating the impact of structural modifications on biological activity.

| Compound/Analog Class | Target Receptor(s) | Activity Type | Measured Value | Reference |

| Lead 5-SAT analogues | α2A- and α2C-Adrenergic Receptors | Partial Agonist (α2A) / Inverse Agonist (α2C) | EC50 < 2 nM | [5] |

| Deltorphin I/II analogs with Atc substitution | δ-Opioid Receptor | Agonist | Subnanomolar activity | [6] |

Key Experimental Protocols

Radioligand Competition Binding Assay for 5-HT1 Receptors

This protocol is adapted from methodologies used to characterize the affinity of 5-SAT analogues at serotonin 1A, 1B, and 1D receptors.[8]

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor subtype.

-

Radioligand: Utilize [3H]5-carboxamidotryptamine ([3H]5-CT) as the radioligand.

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl containing 4 mM CaCl2 and 0.1% ascorbic acid.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]5-CT, and varying concentrations of the test compound (2-aminotetralin derivative).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the competition binding data using non-linear regression analysis to determine the Ki (inhibitory constant) of the test compound.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of compounds at Gs- or Gi-coupled receptors, such as dopamine and α2-adrenergic receptors.[1][5]

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the α2A-adrenergic receptor).

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin Stimulation (for Gi-coupled receptors): To measure inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin.

-

Compound Addition: Add varying concentrations of the test compound. For agonist activity, measure cAMP levels directly. For antagonist activity, measure the inhibition of forskolin-stimulated cAMP accumulation.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Signaling Pathways and Workflows

The biological effects of 2-aminotetralin derivatives are mediated through the modulation of specific intracellular signaling cascades.

Caption: GPCR signaling pathways for 2-aminotetralin derivatives (2-ATD).

Caption: Drug discovery workflow for 2-aminotetralin derivatives.

Conclusion

This compound and its derivatives represent a remarkably versatile scaffold in medicinal chemistry. The rigidified structure provides an excellent platform for the rational design of selective ligands for a variety of GPCRs, including dopamine, serotonin, adrenergic, and opioid receptors. Furthermore, the recent identification of this scaffold as a potential inhibitor of mutant IDH1 underscores its broader therapeutic potential. The structure-activity relationships delineated herein, along with the provided experimental frameworks, offer a solid foundation for drug development professionals to further explore and exploit the unique properties of this privileged chemical core. Future research will undoubtedly uncover new biological targets and lead to the development of novel therapeutics based on the this compound framework.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 74444-77-2 [smolecule.com]

- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dual Roles of 2-Aminotetralin-2-carboxylic Acid in Neuroscience Research: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – 2-Aminotetralin-2-carboxylic acid (ATc), a conformationally restricted synthetic amino acid, is emerging as a valuable tool in neuroscience research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ATc's core applications, focusing on its role as a building block for novel peptide ligands targeting neurological receptors and its potential as a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the pathology of certain brain tumors.

Introduction: The Structural Advantage of this compound

This compound is a derivative of tetralin, featuring both an amino and a carboxylic acid group.[1] Its rigid bicyclic structure provides a significant advantage in drug design by constraining the peptide backbone, which can lead to enhanced receptor selectivity, improved metabolic stability, and higher potency of the resulting peptides.[1] This guide will delve into the two primary areas where ATc is making a significant impact in neuroscience: as a tool for probing peptide-receptor interactions and as a potential therapeutic agent in neuro-oncology.

ATc in Peptide-Based Drug Discovery for Neurological Targets

The incorporation of ATc into peptides has proven to be a powerful strategy for investigating the structure-activity relationships of ligands for various G protein-coupled receptors (GPCRs) involved in neurotransmission.

Probing Opioid Receptors

ATc has been successfully used as a substitute for phenylalanine in analogs of deltorphin, a delta-opioid receptor-selective peptide.[2] This substitution helps to elucidate the conformational requirements for potent and selective interaction with opioid receptors, which are crucial targets for pain management.[2][3][4]

Quantitative Data on ATc-Containing Opioid Peptides:

| Peptide Analog | Receptor Target | Assay | IC50 / Ki (nM) | Reference |

| [Atc³]Deltorphin I Analog | δ-opioid receptor | GPI (Guinea Pig Ileum) | ~1000 | [2] |

| [Atc³]Deltorphin I Analog | δ-opioid receptor | MVD (Mouse Vas Deferens) | <1 | [2] |

| (R)- and (S)-Atc-deltorphins | δ-opioid receptor | Radioligand Binding | Similar Ki values | [2] |

GPI: Guinea Pig Ileum assay, MVD: Mouse Vas Deferens assay. These are functional assays measuring the inhibitory potency of opioid agonists.

Modulating Melanocortin Receptors

The melanocortin system is involved in a wide range of physiological processes, including feeding behavior, energy homeostasis, and inflammation, making it a target for various neurological and metabolic disorders.[5][6][7][8] ATc has been incorporated into synthetic peptides to explore the binding and activation of melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), a key regulator of appetite and energy expenditure.[9][10]

Quantitative Data on ATc-Containing Melanocortin Peptides:

| Peptide Analog | Receptor Target | Activity | Reference |

| Bu-Atc(6)-DPhe(7)-Arg(8)-Trp(9)-Gly(10)-NH(2) | hMC4R | Moderately selective agonist | [9] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with ATc

The synthesis of peptides containing the sterically hindered ATc requires specific considerations within the standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[1][11][12][13][14][15][16][17][18]

Materials:

-

Fmoc-protected amino acids (including Fmoc-ATc-OH)

-

Rink Amide or Wang resin[12]

-

Coupling reagents: HBTU, HATU (recommended for the sterically hindered ATc)[1]

-

Bases: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF[12]

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[1]

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.[13]

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU for ATc) and a base (e.g., DIPEA) in DMF.[1][13]

-

Add the activated amino acid solution to the resin and allow it to react for an extended period (2-4 hours or overnight for ATc) to ensure complete coupling.[1]

-

Monitor the reaction using a qualitative method like the Kaiser test.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.[1]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

General workflow for Fmoc-based solid-phase peptide synthesis.

ATc as a Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1) in Neuro-oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent and early event in the development of certain types of gliomas.[15][19][20][21] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis through epigenetic dysregulation.[5][20][21] this compound has been identified as a potent and selective inhibitor of these mutant IDH1 enzymes, presenting a promising therapeutic avenue for IDH1-mutated gliomas.[9]

Mechanism of Action

ATc is believed to act as an allosteric inhibitor of mutant IDH1.[12][20] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that renders it inactive, thereby preventing the production of 2-HG.[12][20] This reduction in 2-HG levels can potentially reverse the epigenetic alterations and inhibit tumor growth.[5][20]

Simplified signaling pathway of mutant IDH1 and its inhibition by ATc.

Experimental Protocol: In Vitro IDH1 Enzyme Inhibition Assay

The potency of ATc as an IDH1 inhibitor can be determined using an in vitro enzymatic assay that measures the reduction in 2-HG production.[2][22]

Materials:

-

Recombinant human mutant IDH1 enzyme (e.g., R132H)[2]

-

This compound

-

Substrates: α-ketoglutarate (α-KG) and NADPH[2]

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.5)[9]

-

96-well microplates[9]

-

Microplate reader capable of measuring NADPH absorbance or fluorescence[9]

-

2-HG detection kit (optional, for direct measurement)

Procedure:

-

Compound Preparation: Prepare a serial dilution of ATc in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant mutant IDH1 enzyme to each well, followed by the addition of the diluted ATc or vehicle control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[2][22]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrates, α-KG and NADPH.[9]

-

Kinetic Measurement: Immediately begin monitoring the decrease in NADPH concentration over time by measuring the change in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm).[2][9] The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each ATc concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which represents the concentration of ATc required to inhibit 50% of the mutant IDH1 activity.

-

(Optional) Direct 2-HG Measurement: Alternatively, after a fixed reaction time, the reaction can be stopped, and the amount of 2-HG produced can be quantified using a specific 2-HG detection kit according to the manufacturer's protocol.

Experimental workflow for an in vitro IDH1 inhibition assay.

Conclusion and Future Directions

This compound stands out as a versatile molecule in neuroscience research with two distinct and impactful roles. As a conformationally restricted amino acid, it provides a powerful tool for the rational design of peptide ligands with enhanced properties for studying complex neurological pathways. Furthermore, its identification as a selective inhibitor of mutant IDH1 opens up new possibilities for the development of targeted therapies for devastating neurological diseases like glioma. Further research is warranted to fully elucidate the therapeutic potential of ATc and its derivatives in a clinical setting. The detailed protocols and data presented in this guide aim to facilitate and inspire future investigations into this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chempep.com [chempep.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]